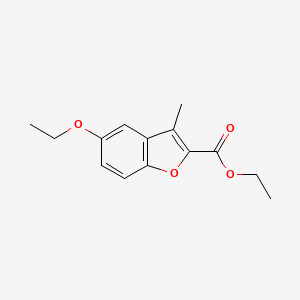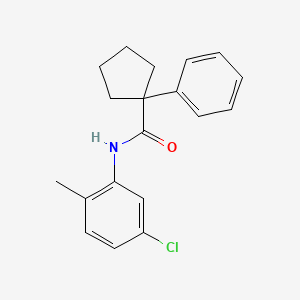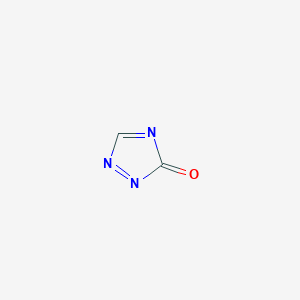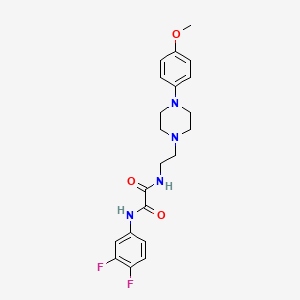![molecular formula C23H23N3O5S B2904225 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 865591-89-5](/img/structure/B2904225.png)
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It contains functional groups such as cyano, methoxy, and acetamide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The presence of the cyano, methoxy, and acetamide groups suggests potential sites for reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .科学的研究の応用
Organophosphorus Compound Synthesis
Research by Pedersen and Lawesson (1974) highlighted the reaction of unsubstituted and 2-monosubstituted 3-oxo esters with organophosphorus compounds, demonstrating the compound's role in producing 3H-1,2-dithiole-3-thiones. This study provides a foundation for understanding the compound's utility in synthesizing sulfur-containing heterocycles, essential in various chemical synthesis applications (Pedersen & Lawesson, 1974).
Chemiluminescence in Organic Chemistry
Watanabe et al. (2010) explored the synthesis and base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, providing insights into the compound's potential applications in developing chemiluminescent materials. The study's findings on light emission properties could be leveraged in designing new diagnostic tools or sensors (Watanabe et al., 2010).
Antimicrobial Activity
Wardkhan et al. (2008) conducted a study on thiazoles and their fused derivatives, including their synthesis and antimicrobial activities. The research outlines the potential of such compounds, related to the one , in developing new antimicrobial agents, highlighting their efficacy against various bacterial and fungal strains (Wardkhan et al., 2008).
Structural and Fluorescence Properties
Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives. This study provides critical insights into how such compounds' structural variations can influence their fluorescence properties, which could be relevant in material science and optical applications (Karmakar et al., 2007).
Insecticidal Applications
Bakhite et al. (2014) synthesized and evaluated the insecticidal activity of pyridine derivatives against the cowpea aphid. Their findings suggest the potential utility of the compound for developing new insecticides, providing an example of its application in agricultural chemistry (Bakhite et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-29-18-7-5-4-6-17(18)25-22(28)13-32-23-16(12-24)15(11-21(27)26-23)14-8-9-19(30-2)20(10-14)31-3/h4-10,15H,11,13H2,1-3H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGWGTJKYIRAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2904146.png)
amino}acetamide](/img/structure/B2904147.png)
![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)


![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-(2-methoxyethyl)-3-methyl-1,3, 7-trihydropurine-2,6-dione](/img/structure/B2904153.png)


![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)


![N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2904164.png)
